molecular formula C17H14N2O4S B12815660 C5Skp97smc CAS No. 25705-30-0

C5Skp97smc

Cat. No.: B12815660
CAS No.: 25705-30-0
M. Wt: 342.4 g/mol
InChI Key: CVHRCIIWBOITNQ-UHFFFAOYSA-N
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Description

. It is a synthetic organic compound primarily used as a pigment in various industrial applications. The compound is characterized by its vibrant red color and is commonly used in the production of inks, coatings, and plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pigment Red 51 Free Acid involves a series of chemical reactions starting from basic aromatic compounds. The primary synthetic route includes the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction conditions typically involve acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

In industrial settings, the production of Pigment Red 51 Free Acid is carried out in large-scale reactors. The process involves the controlled addition of reagents to ensure high yield and purity of the final product. The reaction mixture is then subjected to filtration, washing, and drying to obtain the pigment in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pigment Red 51 Free Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pigment Red 51 Free Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a standard pigment in analytical chemistry for colorimetric analysis.

    Biology: The compound is used in staining techniques to visualize biological tissues and cells.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and color properties.

    Industry: It is widely used in the production of paints, coatings, and plastics due to its vibrant color and stability.

Mechanism of Action

The mechanism by which Pigment Red 51 Free Acid exerts its effects is primarily through its interaction with light. The compound absorbs specific wavelengths of light, resulting in its characteristic red color. This property is utilized in various applications, including colorimetric analysis and staining techniques.

Comparison with Similar Compounds

Similar Compounds

    Pigment Red 48: Similar in structure but differs in the substituents on the aromatic rings.

    Pigment Red 53: Another similar compound with different functional groups attached to the aromatic rings.

Uniqueness

Pigment Red 51 Free Acid is unique due to its specific molecular structure, which imparts its vibrant red color and stability. Its chemical properties make it suitable for a wide range of applications, from industrial uses to scientific research.

Properties

CAS No.

25705-30-0

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonic acid

InChI

InChI=1S/C17H14N2O4S/c1-11-10-13(7-9-16(11)24(21,22)23)18-19-17-14-5-3-2-4-12(14)6-8-15(17)20/h2-10,20H,1H3,(H,21,22,23)

InChI Key

CVHRCIIWBOITNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)O

Origin of Product

United States

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